
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxypropyl 2-methylprop-2-enoate, also known as methacrylic acid hydroxypropyl ester, is a commonly used chemical in the field of polymer science. It is a clear, colorless liquid that is soluble in water and most organic solvents. Styrene, on the other hand, is an aromatic hydrocarbon that is commonly used in the production of plastics, resins, and synthetic rubber.
Mecanismo De Acción
The mechanism of action of 2-hydroxypropyl 2-methylprop-2-enoate and styrene is not well understood. However, it is believed that they act as monomers in the polymerization process, which involves the formation of long chains of repeating units. This process is typically initiated by the addition of a catalyst, which promotes the formation of the desired polymer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2-hydroxypropyl 2-methylprop-2-enoate and styrene. However, it is known that exposure to these chemicals can cause respiratory irritation, skin irritation, and eye irritation. Prolonged exposure to these chemicals can also lead to more serious health effects, such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-hydroxypropyl 2-methylprop-2-enoate and styrene in lab experiments is their versatility. They can be used in a wide range of applications, from the synthesis of polymers to the production of adhesives and coatings. However, there are also some limitations to their use. For example, they can be toxic and hazardous if not handled properly, and they may not be suitable for certain types of experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-hydroxypropyl 2-methylprop-2-enoate and styrene. One area of interest is the development of new polymers and copolymers with unique properties and applications. Another area of interest is the study of the health effects of these chemicals and the development of safer alternatives. Additionally, there is potential for the use of these chemicals in the development of new materials for use in the field of biotechnology.
Métodos De Síntesis
The synthesis of 2-hydroxypropyl 2-methylprop-2-enoate can be achieved by reacting 2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene acid with propylene oxide in the presence of a basic catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the desired product. Styrene, on the other hand, is typically produced by the dehydrogenation of ethylbenzene in the presence of a catalyst.
Aplicaciones Científicas De Investigación
2-Hydroxypropyl 2-methylprop-2-enoate and styrene have a wide range of applications in scientific research. They are commonly used in the synthesis of polymers and copolymers, as well as in the production of adhesives, coatings, and other materials. They are also used in the production of resins and plastics, which have a wide range of industrial applications.
Propiedades
Número CAS |
126326-90-7 |
|---|---|
Nombre del producto |
2-Hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
Fórmula molecular |
C19H26O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O3.C4H6O2/c1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
Clave InChI |
OBENACRUWNHQKS-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
SMILES canónico |
CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Sinónimos |
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene and 1,2-propanediol mono(2-methyl-2-propenoate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



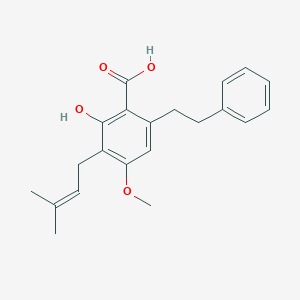
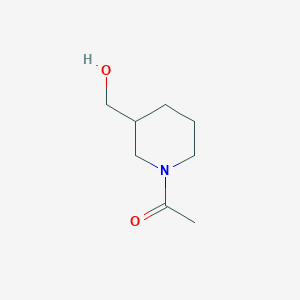
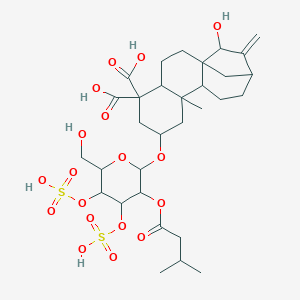
![potassium;(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B162952.png)
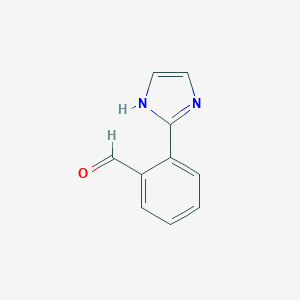

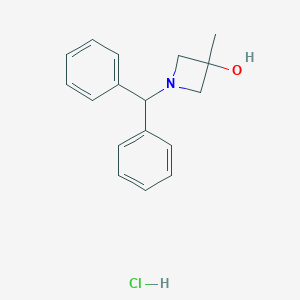
![Hexasodium;hydroxy-[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungsten;hydroxy-[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;tungsten;trihydroxide;hydrate](/img/structure/B162960.png)
![3,4,5-Trifluoro-4'-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-YL]-1,1'-biphenyl](/img/structure/B162962.png)

![4-[[N-benzyl-3-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B162970.png)
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)

![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)